2-amino-6-methylpyrimidine-4-thiol
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Overview
Description
2-amino-6-methylpyrimidine-4-thiol is an organic compound with the molecular formula C5H7N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methylpyrimidine-4-thiol typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with thiourea. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methylpyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-amino-6-methylpyrimidine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and antimicrobial agent
Mechanism of Action
The mechanism of action of 2-amino-6-methylpyrimidine-4-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methyl-6-mercaptopyrimidine
- 2-amino-6-methyl-3H-pyrimidine-4-thione
- 2-amino-6-methoxybenzothiophene
Uniqueness
2-amino-6-methylpyrimidine-4-thiol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-amino-6-methylpyrimidine-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMGCVRJTGJRSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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